molecular formula C24H32N2O6S B11595073 2-methoxyethyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

2-methoxyethyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11595073
M. Wt: 476.6 g/mol
InChI Key: ZKWRDNKCJWYJJL-UHFFFAOYSA-N
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Description

2-METHOXYETHYL 6-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex organic compound that belongs to the pyrimido[2,1-b][1,3]thiazine family. This compound is characterized by its unique structure, which includes a pyrimido-thiazine core, multiple methoxy groups, and a carboxylate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-METHOXYETHYL 6-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

Scientific Research Applications

2-METHOXYETHYL 6-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrimido-thiazine core can interact with enzymes or receptors, potentially inhibiting or activating their function. The methoxy and methylbutoxy groups may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar compounds include other pyrimido-thiazine derivatives with different substituents. For example:

  • 2-METHOXYETHYL 6-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-8-METHYL-4-OXO-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE
  • 2-METHOXYETHYL 6-(4-ETHOXY-3-METHOXYPHENYL)-8-METHYL-4-OXO-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties. The uniqueness of 2-METHOXYETHYL 6-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE lies in its specific combination of methoxy and methylbutoxy groups, which may confer unique properties and applications.

Properties

Molecular Formula

C24H32N2O6S

Molecular Weight

476.6 g/mol

IUPAC Name

2-methoxyethyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C24H32N2O6S/c1-15(2)8-10-31-18-7-6-17(14-19(18)30-5)22-21(23(28)32-12-11-29-4)16(3)25-24-26(22)20(27)9-13-33-24/h6-7,14-15,22H,8-13H2,1-5H3

InChI Key

ZKWRDNKCJWYJJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C=C3)OCCC(C)C)OC)C(=O)OCCOC

Origin of Product

United States

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